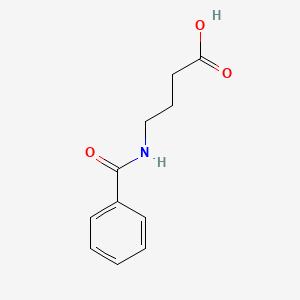

4-benzamidobutanoic acid

説明

Historical Context and Evolution of Research on Benzamide (B126) Derivatives

The journey into the world of 4-benzamidobutanoic acid begins with an appreciation of its parent structures: benzamide and butanoic acid. Benzamide, the simplest amide derivative of benzoic acid, has been a subject of scientific study for over a century. chemeo.com Early research focused on its fundamental properties and synthesis. However, the discovery of the diverse biological activities of substituted benzamides in the mid-20th century marked a pivotal point, propelling this class of compounds into the forefront of medicinal chemistry. nih.gov

Initially, research was heavily concentrated on the synthesis and pharmacological screening of a wide range of benzamide derivatives. This led to the development of numerous drugs with applications as antiemetics, antipsychotics, and gastroprokinetic agents. The core benzamide scaffold proved to be a versatile template for molecular design, allowing for systematic modifications to tune biological activity and pharmacokinetic properties.

The evolution of research on benzamide derivatives has been characterized by a shift from broad screening to more targeted, mechanism-based drug design. Advances in analytical techniques and a deeper understanding of biological pathways have enabled scientists to design and synthesize derivatives with high specificity for their intended molecular targets. This has broadened the therapeutic potential of benzamides to include areas such as oncology and neurodegenerative diseases. researchgate.netnih.gov The synthesis of various benzamide derivatives continues to be an active area of research, with studies exploring novel catalytic methods and green chemistry approaches to improve efficiency and sustainability. nih.gov

Academic Significance and Contemporary Research Landscape of Benzamidobutanoic Acid

While many complex benzamide derivatives have been extensively studied, this compound itself occupies a more niche position in the academic landscape. Its significance lies primarily in its role as a potential building block or intermediate in the synthesis of more complex molecules and as a model compound for studying the interplay between the benzamide and butanoic acid moieties.

Contemporary research on compounds structurally related to this compound is diverse. For instance, studies on various butanoic acid derivatives have explored their potential biological activities, including cytotoxic effects against cancer cell lines. researchgate.net Similarly, research into benzamide-containing molecules continues to uncover new therapeutic applications, such as inhibitors of specific enzymes like steroid 5 alpha-reductase. nih.gov

The academic interest in this compound is often linked to the exploration of structure-activity relationships (SAR). By systematically modifying the structure of such compounds, researchers can glean valuable insights into how different functional groups and their relative positions influence biological activity. For example, the introduction of hydroxyl groups or other substituents to the aromatic ring of related benzamide structures has been shown to significantly impact their crystal packing and hydrogen bonding patterns.

Although direct studies on this compound are not abundant in mainstream literature, its chemical structure suggests potential for further investigation. The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen), as well as a carboxylic acid group, makes it an interesting candidate for studies in supramolecular chemistry and materials science.

Methodological Frameworks in Contemporary Chemical and Biomedical Research

The investigation of this compound and its derivatives relies on a sophisticated array of modern analytical and computational techniques. These methodological frameworks are essential for elucidating the structure, properties, and potential bioactivity of such compounds.

Synthesis and Characterization: The synthesis of benzamide derivatives typically involves the acylation of an amine with a benzoyl derivative. For this compound, a common synthetic route would involve the reaction of 4-aminobutanoic acid with benzoyl chloride or benzoic anhydride (B1165640) under appropriate conditions. The purification of the final product often employs techniques like recrystallization, and its identity and purity are confirmed using a suite of spectroscopic methods.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed map of the molecule's connectivity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies would include the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the aromatic C-H and C=C bands.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Crystallographic and Computational Methods:

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystal lattice. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Computational Chemistry: Molecular modeling and computational methods, such as Density Functional Theory (DFT), are increasingly used to predict and understand the properties of molecules. These methods can be employed to calculate optimized geometries, spectroscopic properties, and potential interaction energies with biological targets, thus guiding experimental work.

The following tables provide an overview of the key physicochemical properties and illustrative spectroscopic data for a compound structurally related to this compound, "Benzenebutanoic acid, 4-(benzoylamino)-" (PubChem CID: 9860580), which serves as a valuable reference point.

Physicochemical Properties

Illustrative Spectroscopic Data Interpretation

Structure

3D Structure

特性

IUPAC Name |

4-benzamidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-10(14)7-4-8-12-11(15)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZHPKGNNJPZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188837 | |

| Record name | Butanoic acid, 4-(benzoylamino)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35340-63-7 | |

| Record name | 4-(Benzoylamino)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35340-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 4-benzamido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035340637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-(benzoylamino)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies of 4 Benzamidobutanoic Acid

Established Synthetic Routes and Reaction Mechanisms

The creation of the 4-benzamidobutanoic acid core and its analogs relies on a foundation of well-established synthetic organic chemistry principles. These routes are characterized by their efficiency and adaptability, allowing for the generation of a wide array of related structures.

N-Acylation Methodologies for Butanoic Acid Scaffolds

The most direct and common method for the synthesis of this compound is the N-acylation of 4-aminobutanoic acid, also known as gamma-aminobutyric acid (GABA). This reaction typically involves the coupling of GABA with a benzoylating agent. A prevalent method employs benzoyl chloride in the presence of a base, such as sodium hydroxide (B78521), in an aqueous medium. The base serves to deprotonate the amino group of GABA, rendering it nucleophilic and ready to attack the electrophilic carbonyl carbon of benzoyl chloride. This straightforward approach is widely used due to its high yields and operational simplicity.

A representative procedure for the synthesis of N-acyl GABAs involves dissolving GABA in a basic aqueous solution, followed by the gradual addition of the corresponding acyl chloride. The reaction mixture is typically stirred at a low temperature (e.g., on ice) to control the exothermicity of the reaction. Upon completion, acidification of the mixture precipitates the N-acylated product, which can then be isolated by filtration and purified by recrystallization. This method is not only applicable to benzoyl chloride but can be extended to a variety of long-chain fatty acid chlorides, enabling the synthesis of a homologous series of N-acyl GABAs. researchgate.net

Photoredox Catalysis in Functionalization Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of C-H bonds, offering a mild and efficient alternative to traditional methods. nih.govnih.govnih.gov This methodology is particularly relevant for the derivatization of the butanoic acid backbone of this compound. The core principle involves the use of a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of reactive radical intermediates.

For instance, the functionalization of C(sp³)–H bonds, such as those present in the butanoic acid chain, can be achieved through hydrogen atom transfer (HAT) processes mediated by a photoexcited catalyst. nih.gov This generates a carbon-centered radical on the butanoic acid scaffold, which can then be intercepted by a variety of coupling partners. This strategy opens up avenues for introducing a wide range of functional groups at positions that are otherwise difficult to access.

A notable application of photoredox catalysis is in the enantioselective synthesis of β-substituted γ-aminobutyric acid derivatives. nih.gov In one approach, a visible-light-induced, photocatalyst-free asymmetric radical conjugate addition has been developed. This method has been successfully applied to generate various β-substituted γ-aminobutyric acid analogs, including those with fluorinated quaternary stereocenters, with high yields and excellent enantioselectivity. nih.gov Such strategies provide a direct pathway to chiral derivatives that are valuable as intermediates for pharmaceuticals. nih.gov

Multi-Step Synthetic Sequences for Complex Analogs

The synthesis of complex analogs of this compound often necessitates multi-step reaction sequences. These sequences are designed to build molecular complexity in a controlled and predictable manner, allowing for the introduction of specific functional groups and stereocenters. The design of such a synthesis often employs a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. researchgate.net

A key strategy in developing complex analogs is the creation of conformationally restricted structures. researchgate.net This can be achieved by introducing features such as double bonds or cyclic fragments into the butanoic acid backbone. For example, γ-aminobutenoic acids, which are analogs of GABA containing a double bond, can be synthesized from crotonic acid through a two-step process involving free-radical bromination followed by nucleophilic substitution with ammonia (B1221849). researchgate.net

More complex, conformationally constrained analogs can be prepared using small ring systems. For instance, cyclopropane-containing GABA analogs have been synthesized stereoselectively from enantiomerically pure epichlorohydrin. researchgate.net Similarly, analogs incorporating cyclobutane, cyclopentane, and cyclohexane (B81311) rings have been developed to explore the conformational space of the molecule. researchgate.net The synthesis of these cyclic analogs often involves multi-step sequences that may include cycloadditions, ring-opening reactions, and functional group interconversions.

Stereoselective Synthesis and Chiral Induction Approaches

The introduction of chirality into the this compound scaffold is of significant interest, as the stereochemistry of a molecule can profoundly influence its biological activity. Several strategies have been developed for the stereoselective synthesis of γ-amino acid derivatives.

One powerful approach is the use of chiral auxiliaries. For example, new γ-amino esters and amides have been prepared through a radical 1,4-addition of carbon radicals to acrylic derivatives, where α-amino acid derivatives bearing chiral auxiliaries serve as the radical precursors. nih.gov This method allows for the investigation of chiral induction at the γ-carbon.

Asymmetric catalysis offers another elegant route to chiral γ-amino acids. The use of chiral Ni(II) complexes of Schiff bases derived from amino acids and chiral ligands has been shown to be effective for the asymmetric synthesis of α,α-disubstituted amino acid derivatives. nih.gov This methodology could potentially be adapted for the synthesis of chiral γ-substituted analogs.

Enzymatic methods also provide a highly enantioselective and environmentally friendly approach to chiral amino acids. nih.gov For instance, the reductive amination of a keto acid precursor using a tailored glutamate (B1630785) dehydrogenase has been employed for the sustainable synthesis of (R)-4-aminopentanoic acid. jst.go.jp This highlights the potential of biocatalysis in producing enantiomerically pure building blocks for more complex this compound analogs.

As mentioned previously, photoredox catalysis has also been successfully applied to the enantioselective synthesis of β-substituted γ-aminobutyric acid derivatives. nih.gov These visible-light-induced reactions proceed with excellent enantioselectivity and have been used to synthesize precursors to important pharmaceuticals. nih.gov

Design and Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core is a key strategy for modulating its physicochemical properties and biological activity. This can involve the introduction of various substituents or the incorporation of entirely new chemical moieties.

Incorporation of Heterocyclic Moieties

The incorporation of heterocyclic rings into the this compound structure can introduce new binding interactions and significantly alter the molecule's pharmacological profile. Various synthetic methods have been developed to append heterocyclic systems to a core scaffold.

For instance, pyrazole-containing derivatives can be synthesized through several routes. One method involves the reaction of a hydrazone with phosphorus oxychloride and dimethylformamide to generate a pyrazole (B372694) aldehyde, which can then be further derivatized. nih.gov Another approach is the condensation of chalcones with hydrazides to form pyrazoline derivatives. clockss.org The synthesis of 1-phenyl-5-benzamidopyrazole-4-carbohydrazide derivatives has also been reported, starting from pyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivatives and hydrazine (B178648) hydrate. nih.gov

Indole (B1671886) derivatives are also of significant interest due to their prevalence in bioactive compounds. ox.ac.uk The synthesis of indole-containing structures can be achieved through various methods, including the Fischer indole synthesis, which can be performed under microwave irradiation for a more efficient process. ox.ac.uk Multi-component reactions offer a modular approach to assemble complex indole alkaloids, allowing for the direct incorporation of functionality from diverse amino acid derivatives.

Pyridine-containing derivatives can be synthesized by treating a suitable precursor with substituted aryl or benzoyl chlorides. The synthesis of adducts between pyridine (B92270) carboxylic acids and other molecules, such as squaric acid, has also been explored to create novel complexes with interesting structural features.

Below is an interactive table summarizing some of the heterocyclic moieties that have been incorporated into structures related to this compound and the corresponding synthetic strategies.

| Heterocyclic Moiety | Synthetic Strategy | Key Reagents/Intermediates |

| Pyrazole | Vilsmeier-Haack cyclization of a hydrazone | Hydrazone, POCl₃, DMF |

| Condensation of chalcones and hydrazides | Chalcone, Hydrazide | |

| From pyrazolo[3,4-d]1,3-oxazin-4(1H)-ones | Hydrazine hydrate | |

| Indole | Fischer indole synthesis | Arylhydrazine, Ketone/Aldehyde |

| Multi-component reaction | Indole derivative, Aldehyde, Amine | |

| Pyridine | Acylation of a pyridine precursor | Substituted aryl/benzoyl chlorides |

| Adduct formation | Pyridine carboxylic acid, Coformer (e.g., squaric acid) |

Structural Modifications for Enhanced Bioactivity Potential

The core structure of this compound has been the subject of various structural modifications aimed at enhancing its biological activity, particularly as it relates to the γ-aminobutyric acid (GABA) system. Researchers have explored the synthesis of a range of derivatives to investigate their potential as, for example, inhibitors of GABA transporters (GATs), which could lead to therapeutic applications.

Strategies for modification often involve the introduction of different substituents on the butanoic acid backbone or the N-benzylamide group. For instance, the synthesis of N-benzyl γ-phenyl-γ-aminobutyric acids has been achieved through the reductive amination of the corresponding γ-keto acids with benzylamines, using ammonia borane (B79455) as a reducing agent. This method provides an efficient route to derivatives with phenyl group substitutions on the GABA backbone. nih.gov

Further derivatization has been explored by creating functionalized amino acids intended to act as GAT inhibitors. nih.gov One approach involves the alkylation of various secondary amines with bromo-substituted butanoic acids or their esters. For example, N-benzylamides have been synthesized by reacting specific amines with 2-bromobutanoic acid. nih.gov These reactions lead to compounds with complex side chains attached to the nitrogen of the butanamide, significantly altering the molecule's steric and electronic properties.

A study focused on developing GAT inhibitors prepared a series of 4-aminobutanamide (B1198625) and 4-acetamidobutanamide derivatives. These compounds were synthesized via N-alkylation followed by hydrazinolysis and subsequent acetylation, demonstrating a multi-step approach to modifying the terminal amino group of the butanoic acid chain. nih.gov

The table below summarizes examples of such structural modifications.

| Parent Compound | Modification Strategy | Resulting Derivative Class | Synthetic Method Highlight | Reference |

| γ-Keto acid | Reductive Amination | N-Benzyl γ-phenyl GABA derivatives | Reaction with benzylamines using ammonia borane. | nih.gov |

| N-Benzylamine | Acylation | N-Benzyl-2-bromobutanamide | Reaction with 2-bromobutanoic acid using n-propanephosphonic anhydride (B1165640) (T3P). | nih.gov |

| Secondary Amines | N-Alkylation | Functionalized N-substituted butanamides | Alkylation with 2-bromobutanoic acid. | nih.gov |

| 4-Phthalimidobutanamide derivatives | Hydrazinolysis & Acetylation | 4-Aminobutanamide & 4-Acetamidobutanamide derivatives | Removal of phthaloyl group followed by acetylation of the resulting amine. | nih.gov |

Precursor and Intermediate Compound Synthesis

The synthesis of this compound relies on the availability of its key precursors, primarily 4-aminobutanoic acid (GABA) and a suitable benzoylating agent like benzoyl chloride. The synthesis of these precursors and related intermediates is well-established, employing various chemical routes.

Synthesis of 4-Aminobutanoic Acid (GABA)

GABA is the fundamental precursor, and its synthesis can be achieved through several methods:

From Potassium Phthalimide (B116566): A classical approach involves the reaction of potassium phthalimide with either γ-chlorobutyronitrile or butyrolactone. The resulting intermediate undergoes vigorous hydrolysis to yield GABA. chemicalbook.com

From Pyrrolidone: Pyrrolidone (a cyclic lactam) can be hydrolyzed to open the ring structure. This reaction is typically carried out using reagents like calcium hydroxide and ammonium (B1175870) bicarbonate to produce GABA. chemicalbook.com

From Succinic Anhydride: A related precursor, 4-(benzylamino)-4-oxobutanoic acid, is synthesized by reacting succinic anhydride with benzylamine (B48309) in toluene (B28343) at low temperatures. chemicalbook.com This intermediate contains the core butanoic acid structure.

From Butyric Acid or Propylamine (B44156): Less common methods include the reaction of butyric acid and ammonia under X-ray irradiation or the glow discharge reaction of propylamine and formic acid. chemicalbook.com

From 4-Azidobutyronitrile: 4-azidobutyronitrile can be converted to GABA. The process involves heating the azide (B81097) with trisodium (B8492382) thiophosphate, followed by hydrolysis with sodium deuteroxide in D2O. chemicalbook.com

The following table outlines some of the precursor synthesis routes for the butanoic acid moiety.

| Starting Material(s) | Key Reagents | Intermediate/Product | Description | Reference |

| Potassium Phthalimide, γ-Chlorobutyronitrile | Hydrolysis | 4-Aminobutanoic acid (GABA) | Gabriel synthesis followed by hydrolysis of the nitrile and phthalimide groups. | chemicalbook.com |

| Pyrrolidone | Calcium hydroxide, Ammonium bicarbonate | 4-Aminobutanoic acid (GABA) | Ring-opening hydrolysis of the lactam. | chemicalbook.com |

| Succinic Anhydride, Benzylamine | Toluene | 4-(Benzylamino)-4-oxobutanoic acid | Nucleophilic ring-opening of the anhydride by the amine. | chemicalbook.com |

| 4-Azidobutyronitrile | Trisodium thiophosphate, Sodium deuteroxide | 4-Aminobutanoic acid (GABA) | Reduction of the azide group to an amine and hydrolysis of the nitrile to a carboxylic acid. | chemicalbook.com |

N-Benzoylation of Amino Acids

Once GABA is obtained, the final step is the N-benzoylation. The Schotten-Baumann reaction is a widely used method for this transformation. ijirset.com This typically involves reacting the amino acid with benzoyl chloride under basic conditions. An efficient, green chemistry approach utilizes polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst. In this method, the amino acid is dissolved in a sodium bicarbonate solution, and PEG-400 is added before the portion-wise addition of benzoyl chloride, leading to high yields of the N-benzoyl derivative. ijirset.com

Advanced Spectroscopic and Chromatographic Characterization in Research

Advanced Chromatographic Techniques for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 4-benzamidobutanoic acid and for its preparative isolation. As an ionizable compound containing a carboxylic acid group, the mobile phase pH is a critical parameter in controlling its retention on a reversed-phase (RP) column. hplc.eu For robust and reproducible analysis, the mobile phase is typically buffered to a pH at least 2 units away from the compound's pKa to ensure it is in a single, non-ionized or fully ionized state. hplc.eu

Method development often starts at a low pH (e.g., pH 2.5-3) using a C18 or similar reversed-phase column. chromforum.org At this pH, the carboxylic acid group is protonated, making the molecule less polar and increasing its retention time. hplc.eu The mobile phase commonly consists of an aqueous buffer (like phosphate (B84403) or formate) and an organic modifier such as acetonitrile (B52724) or methanol. chromforum.orghelixchrom.com Gradient elution, where the proportion of the organic modifier is increased over time, is often employed for effective separation from impurities. chromforum.org The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For preparative isolation, the developed analytical method is scaled up to a larger column, and fractions corresponding to the target peak are collected. sielc.com

| Parameter | Condition | Purpose/Rationale |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm | Standard for separating moderately polar to non-polar compounds. chromforum.org |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ≈ 2.7) | Acidifies mobile phase to suppress ionization of the carboxylic acid group, increasing retention. hplc.eu |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound from the column. uv.es |

| Gradient | 5% to 95% B over 20 minutes | Ensures elution of both polar and non-polar impurities and provides good peak shape. chromforum.org |

| Flow Rate | 1.0 mL/min | Typical flow rate for analytical scale columns. nih.gov |

| Detection | UV at 260 nm | The benzoyl chromophore exhibits strong UV absorbance around this wavelength. researchgate.net |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for identifying and quantifying this compound in complex biological matrices such as plasma, urine, or tissue extracts. researchgate.netresearchgate.net The technique combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. researchgate.net

For analysis, a sample preparation step like protein precipitation with acetonitrile is often employed to remove larger molecules. researchgate.net An internal standard, such as a deuterium-labeled version of the analyte, may be added to improve quantitative accuracy. researchgate.net The chromatographic conditions are similar to those used in HPLC, often employing a reversed-phase column and a gradient of water and acetonitrile with a modifier like formic acid to facilitate protonation for positive ion mode detection. researchgate.netnih.gov

In the mass spectrometer, the compound is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. nih.gov For enhanced specificity, tandem mass spectrometry (MS/MS) is used. In this mode, the molecular ion of this compound is selected and fragmented, and the resulting characteristic fragment ions are monitored. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantification even in very complex samples. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | UPLC/HPLC with C18 column | researchgate.netnih.gov |

| Mobile Phase | A: 0.2% Formic Acid in Water, B: 0.2% Formic Acid in Acetonitrile | researchgate.net |

| Ionization Mode | Electrospray Ionization Positive (ESI+) | nih.gov |

| MS Mode | Tandem Mass Spectrometry (MS/MS) | researchgate.net |

| Precursor Ion (Q1) | m/z of [M+H]⁺ for this compound | nih.gov |

| Product Ion (Q3) | m/z of a characteristic fragment ion | nih.gov |

| Sample Preparation | Protein precipitation or Liquid-Liquid Extraction | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) in Volatile Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com However, this compound is a polar and non-volatile molecule due to its carboxylic acid and amide functional groups, making it unsuitable for direct GC-MS analysis. sigmaaldrich.com To overcome this, a chemical modification step known as derivatization is required. sigmaaldrich.comweber.hu

Derivatization aims to replace the active hydrogens in the -COOH and -NH- groups with nonpolar moieties, thereby increasing the compound's volatility and thermal stability. sigmaaldrich.comgcms.cz A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.comsigmaaldrich.com These reactions are typically performed by heating the dried analyte with the derivatizing reagent in a suitable solvent. sigmaaldrich.com

Once derivatized, the sample is injected into the GC-MS system. The volatile derivative is separated from other components on a capillary column (e.g., a DB-5MS) and subsequently detected by the mass spectrometer. massbank.euresearchgate.net The resulting mass spectrum contains a molecular ion peak corresponding to the derivatized molecule and a unique fragmentation pattern that serves as a chemical fingerprint for identification. sigmaaldrich.com This approach allows for the inclusion of this compound in broader metabolomic studies that profile a wide range of metabolites. nih.gov

| Step | Procedure | Rationale/Details |

|---|---|---|

| 1. Sample Prep | Drying of the extract/sample | Moisture interferes with silylation reagents. sigmaaldrich.com |

| 2. Derivatization | Reaction with MTBSTFA in acetonitrile at 100°C for 1-4 hours. | Converts the non-volatile acid to a volatile TBDMS-ester-amide. sigmaaldrich.com |

| 3. GC Separation | DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Temperature program: e.g., 70°C hold, then ramp to 300°C. | Separates the derivatized analyte from other sample components. massbank.eu |

| 4. MS Detection | Electron Ionization (EI, 70 eV). Scan mode for identification or SIM for quantification. | Generates a reproducible mass spectrum for library matching and identification. mdpi.com |

Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis

FT-IR and UV-Vis spectroscopy are rapid, non-destructive techniques used to obtain information about the functional groups and electronic structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy probes the vibrational modes of molecules. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, providing a molecular fingerprint. mdpi.com The FT-IR spectrum of this compound is expected to show several distinct peaks corresponding to its functional groups. spectroscopyonline.com The carboxylic acid group gives rise to a very broad O-H stretching band and a sharp, strong C=O (carbonyl) stretching band. spectroscopyonline.com The amide group also contributes an N-H stretching peak and a C=O stretching peak (Amide I band), which often overlaps with the carboxylic acid carbonyl peak. libretexts.org Aromatic C-H and C=C stretching vibrations from the benzene (B151609) ring are also expected. libretexts.org Comparing the spectrum of a synthesized sample to a reference spectrum confirms its identity. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The absorption of UV or visible light promotes electrons from a ground state to a higher energy state. This technique is particularly useful for compounds containing chromophores, such as the benzoyl group in this compound. The aromatic ring and carbonyl group constitute a conjugated system that absorbs UV light. Studies on the structurally similar compound 4-benzoylbenzoic acid show a strong absorption band centered around 260 nm. researchgate.net The position and intensity of this absorption can be influenced by the solvent and the pH of the solution, as changes in pH can alter the ionization state of the carboxylic acid group, potentially causing a slight shift in the absorption maximum (λmax). researchgate.net

Investigations into Biological Activities and Pharmacological Profiles

Proteoglycanase Modulatory Activity and Bone/Joint Disease Research

The degradation of aggrecan, a key proteoglycan in articular cartilage, is a hallmark of joint diseases like osteoarthritis. Enzymes known as aggrecanases, particularly ADAMTS-4 (aggrecanase-1) and ADAMTS-5 (aggrecanase-2), are primary targets for therapeutic intervention. Research into derivatives of 4-benzamidobutanoic acid has shown potential in modulating these enzymes.

While direct studies on this compound are limited, research has been conducted on structurally related compounds. A series of compounds described as 4-(benzamido)-4-(1,3,4-oxadiazol-2-yl)butanoic acids have been identified as aggrecanase inhibitors. In this series, a rigid 1,3,4-oxadiazole (B1194373) ring acts as a linker. One notable biphenyl (B1667301) derivative from this series demonstrated inhibitory activity in the low micromolar range against both ADAMTS-4 and ADAMTS-5.

The inhibition of aggrecanases is a key strategy to prevent the breakdown of cartilage proteoglycans. By blocking the action of ADAMTS-4 and ADAMTS-5, the degradation of aggrecan can be reduced, thereby preserving the integrity of the cartilage matrix. The aforementioned 4-(benzamido)-4-(1,3,4-oxadiazol-2-yl)butanoic acid derivatives, through their inhibition of these enzymes, are implicated in the prevention of cartilage proteoglycan degradation.

Antimicrobial and Antibiofilm Efficacy Studies

The global challenge of antimicrobial resistance has spurred research into new antibacterial and antibiofilm agents.

Currently, there is a lack of specific research data on the direct antimicrobial activity of this compound against Gram-positive and Gram-negative bacterial strains. While gamma-aminobutyric acid (GABA), a core component of its structure, has been associated with various biological activities including antimicrobial effects, specific studies on the N-benzoyl derivative are not available. nih.gov

Similarly, specific investigations into the efficacy of this compound in inhibiting biofilm formation are not present in the current scientific literature. Research on other benzoic acid derivatives has shown some anti-biofilm potential, but these findings cannot be directly extrapolated to this compound without specific studies.

Antidiabetic Effects and Metabolic Syndrome Research with Related Derivatives

Research into related dicarboxylic acid derivatives has shown promising results in the context of metabolic disorders, including type 2 diabetes. mdpi.com A compound identified as a Bisamide Derivative of Dicarboxylic Acid (BDDA) has been evaluated for its biological effects in a mouse model of metabolic disorders induced by a combination of streptozotocin (B1681764) and a high-fat diet. mdpi.comnih.gov

In this animal model, the administration of BDDA demonstrated a positive impact on both lipid and glucose metabolism. mdpi.com The study noted that treatment with BDDA resulted in a hypoglycemic effect and had a beneficial influence on insulin (B600854) metabolism. mdpi.com These metabolic improvements were associated with a restoration of the islet compartment in the pancreas. mdpi.com Furthermore, the research indicated that BDDA treatment led to an increase in the number of pancreatic stem cells, suggesting a potential for stimulating tissue regeneration and the recovery of organ function in the context of metabolic diseases. mdpi.com

Table 1: Effects of a Bisamide Derivative of Dicarboxylic Acid (BDDA) on Metabolic Parameters

| Parameter | Observation in BDDA-Treated Mice with Metabolic Disorders | Reference |

|---|---|---|

| Lipid Metabolism | Improvement in serum lipid metabolism. | mdpi.com |

| Glucose Metabolism | Exhibited a hypoglycemic effect. | mdpi.com |

| Insulin Metabolism | Positive effect observed. | mdpi.com |

| Pancreatic Islets | Restoration of the islet compartment. | mdpi.com |

| Pancreatic Stem Cells | Increased number of pancreatic stem cells. | mdpi.com |

These findings highlight the potential of dicarboxylic acid derivatives as a class of compounds for further investigation in the treatment of metabolic syndrome and its complications, such as diabetes. mdpi.comnih.gov

Enzyme Inhibition Studies of Related Compounds

Beta-ketoacyl-acyl carrier protein synthase III (FabH) is a crucial enzyme that initiates the type II fatty acid biosynthesis pathway in bacteria and plants. nih.govwikipedia.org This role makes it an attractive target for the development of new antibacterial compounds. nih.gov The FabH enzyme catalyzes the condensation of acetyl-CoA with malonyl-acyl carrier protein (malonyl-ACP) to start the fatty acid synthesis cycle. nih.govuniprot.orgdrugbank.com

Research into inhibitors of FabH has included studies on benzoylamino benzoic acid derivatives, which are structurally related to this compound. A hologram quantitative structure-activity relationship (HQSAR) model was developed for a series of these derivatives to understand their inhibitory activity. nih.gov The study found that the aromatic rings (ring A and ring C) of the benzoylamino benzoic acid structure are vital for activity, and a hydroxyl substitution in the ortho position of one of the rings is favorable for better inhibition. nih.gov

Table 1: HQSAR Model for Benzoylamino Benzoic Acid Derivatives as FabH Inhibitors nih.gov

| Parameter | Description | Value |

|---|---|---|

| q² (cross-validated) | A measure of the predictive ability of the model in internal validation. | 0.678 |

| r² (conventional) | A measure of the goodness of fit of the model to the training data. | 0.920 |

| r² (predictive) | A measure of the model's predictive ability on an external test set. | 0.82 |

| Fragment Distinction | The types of molecular fragments used to build the model. | Atoms and bond types |

| Fragment Size | The range of atom counts in the fragments considered by the model. | 4-7 |

Dipeptidyl peptidase-4 (DPP-4) is a ubiquitous enzyme that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). nih.govyoutube.com By inhibiting DPP-4, the levels of active incretins increase, which in turn stimulates insulin secretion, inhibits glucagon (B607659) release, and helps regulate blood glucose levels. nih.govnih.govyoutube.com This mechanism is the basis for the "gliptin" class of oral antidiabetic drugs used to treat type 2 diabetes mellitus. nih.govyoutube.com While the inhibition of DPP-4 is a well-established therapeutic strategy, there is no specific information in the reviewed scientific literature on this compound or its close analogs acting as DPP-4 inhibitors.

Carboxypeptidase A is a zinc-containing metalloenzyme that catalyzes the hydrolysis of the C-terminal amino acid from polypeptide chains. proteopedia.orgmdpi.com The enzyme's active site contains a zinc ion essential for its catalytic activity. mdpi.com The inhibition of carboxypeptidase A has been explored using various substrate analogs.

Studies have investigated butanoic acid analogs for their inhibitory effects. For example, DL-2-benzyl-3-formylpropanoic acid acts as a competitive inhibitor of carboxypeptidase A. nih.gov In contrast, other butanoic acid analogs have been found to be only weak inhibitors of the enzyme. nih.gov The inhibitory potential of these molecules often relates to how they interact with the zinc ion and other residues in the enzyme's active site. mdpi.comnih.gov

Integrin Ligand Activity and Cell-Adhesion Modulation

Impact on Integrin Downstream Signaling (FAK, MAPK)

There is no available research data on the effects of this compound on the phosphorylation or activation of Focal Adhesion Kinase (FAK) or the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Effects on Cell Migratory and Adhesive Activity

No studies have been published that investigate the influence of this compound on the migratory or adhesive properties of any cell type.

Mechanistic Elucidation of Biological Interactions

Molecular Binding Mechanisms and Active Site Interactions

The interaction of benzamide (B126) derivatives with their target enzymes is a highly specific process governed by the classic pharmacophore model for enzyme inhibitors. This model generally consists of three key components: a cap group for surface recognition, a linker, and a metal-binding group. organic-chemistry.org For 4-benzamidobutanoic acid, the benzamide portion acts as the cap group, the butanoic acid chain serves as the linker, and the carboxyl group can function as a zinc-binding group (ZBG).

As a class of aliphatic carboxylic acids, this compound is recognized as a histone deacetylase inhibitor (HDACi). rsc.org HDACs are zinc-dependent enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. nih.govnih.gov The inhibitory action of benzamide derivatives arises from their ability to form stable complexes with these enzymes.

The core of the enzyme-inhibitor complex is the interaction between the inhibitor and the zinc ion (Zn²⁺) located deep within the active site of the HDAC. nih.gov Benzamide-containing inhibitors chelate with this zinc ion, effectively blocking the catalytic machinery of the enzyme. nih.gov This binding occupies the active site and prevents the natural substrate, an acetylated lysine (B10760008) residue, from accessing it. nih.gov The proposed mechanism involves the metal ion and a histidine residue activating a water molecule, which then performs a nucleophilic attack on the substrate's carbonyl group; the inhibitor prevents this process. nih.gov

Structural analysis of similar benzamide derivatives in complex with HDACs reveals specific interactions with amino acid residues lining the active site cavity, which can lead to conformational changes in the enzyme. nih.gov

Interactive Table 1: Key Components of HDAC Inhibitor Pharmacophore

| Pharmacophore Feature | Corresponding Moiety in this compound | Primary Function |

|---|---|---|

| Cap Group | Benzamide | Interacts with residues at the rim of the active site for surface recognition. organic-chemistry.org |

| Linker | Butyl chain | Spans the hydrophobic channel connecting the surface to the active site. organic-chemistry.org |

| Zinc-Binding Group (ZBG) | Carboxylic Acid | Chelates the Zn²⁺ ion in the catalytic site, blocking enzyme activity. nih.govnih.gov |

The stability and specificity of the enzyme-inhibitor complex are dictated by a combination of hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding: Hydrogen bonds are critical for the correct orientation and anchoring of the inhibitor within the active site. Molecular modeling of drug-protein interactions shows that tyrosine residues can form crucial hydrogen-bond contacts with inhibitors. nih.gov In the context of HDAC inhibition, the carbonyl oxygen of the amide in this compound and the carboxylate group can act as hydrogen bond acceptors and donors, interacting with amino acid residues like tyrosine and histidine in the active site. nih.gov These bonds help to stabilize the inhibitor's position, particularly its chelation with the zinc ion. acs.org

Cellular Pathway Modulation and Signal Transduction Impact

By inhibiting HDACs, this compound can trigger a cascade of events within the cell, leading to significant modulation of cellular pathways and impacting signal transduction. The primary effect is the accumulation of acetylated histones. nih.gov This hyperacetylation neutralizes the positive charge of histone tails, reducing their affinity for the negatively charged DNA backbone. nih.gov The result is a more relaxed, open chromatin structure, which allows transcription factors to access gene promoters, leading to altered gene expression. rsc.orgnih.gov

This modulation of gene expression by HDAC inhibitors like this compound can lead to several key cellular outcomes:

Cell-Cycle Arrest: Induction of genes that halt the cell cycle. nih.gov

Apoptosis: Upregulation of pro-apoptotic proteins, leading to programmed cell death. organic-chemistry.orgnih.gov

Cell Differentiation: Promotion of cellular differentiation in transformed cells. organic-chemistry.orgsioc-journal.cn

Beyond histones, HDACs have many non-histone protein substrates, including transcription factors and signaling molecules. rsc.orgnih.gov Inhibition of HDACs leads to the hyperacetylation of these proteins, altering their stability, activity, and protein-protein interactions. rsc.org For example, the acetylation status of key tumor suppressors (e.g., p53, RUNX3) and transcription factors (e.g., NF-κB) is controlled by HDACs, and their inhibition can restore or enhance the function of these proteins, thereby impacting major signaling pathways. rsc.org Some fatty acids and related molecules have also been shown to activate specific metabolic signaling pathways, such as the LKB1-AMP-activated protein kinase (AMPK)-acetyl-CoA carboxylase (ACC) pathway, which regulates glucose and fatty acid metabolism. researchgate.net

Investigation of Mode of Inhibition (Competitive, Non-competitive, Uncompetitive)

The mode of enzyme inhibition describes how an inhibitor affects the enzyme's kinetics. The primary modes are competitive, non-competitive, and uncompetitive.

Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Kₘ (the substrate concentration at half-maximal velocity) increases, while Vₘₐₓ (the maximum reaction velocity) remains unchanged. rsc.orgmdpi.com

Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme. This binding alters the enzyme's conformation, reducing its efficiency regardless of whether the substrate is bound. In pure non-competitive inhibition, Kₘ is unchanged, while Vₘₐₓ decreases. mdpi.comnih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This is rare and results in a decrease in both Vₘₐₓ and Kₘ. mdpi.comprinceton.edu

For this compound, its action as an HDAC inhibitor points towards a competitive mode of inhibition. Benzamide derivatives are designed to occupy the active site and interact with the catalytic zinc ion, thereby physically preventing the substrate from binding. nih.govprinceton.edu This direct competition for the active site is the hallmark of competitive inhibition. mdpi.comnih.gov

Interactive Table 2: Comparison of Inhibition Modes

| Inhibition Mode | Inhibitor Binding Site | Effect on Kₘ | Effect on Vₘₐₓ |

|---|---|---|---|

| Competitive | Active Site | Increases | Unchanged |

| Non-competitive | Allosteric Site | Unchanged | Decreases |

| Uncompetitive | Enzyme-Substrate Complex | Decreases | Decreases |

Decarboxylative Hydroaminoalkylation Reaction Mechanisms

Decarboxylative coupling reactions represent a modern strategy for forming new carbon-carbon or carbon-heteroatom bonds directly from carboxylic acids, releasing carbon dioxide as a byproduct. nih.govrsc.org Hydroaminoalkylation is a specific type of C-H functionalization that involves the addition of an amine to an alkene or alkyne. acs.orgrsc.org

A decarboxylative hydroaminoalkylation would theoretically involve the removal of the carboxyl group from this compound and the subsequent addition of the remaining fragment to an unsaturated bond via a C-N linkage. Such reactions are known to be catalyzed by various transition metals, including rhodium, copper, and iron, or through photoredox catalysis. nih.govacs.orgchemrxiv.org The mechanisms often proceed through radical intermediates formed upon decarboxylation. mdpi.comnih.gov

However, a review of the current scientific literature does not provide specific examples or detailed mechanistic studies for the decarboxylative hydroaminoalkylation of this compound itself. While the general principles of these reactions are established for other carboxylic acids, the application and specific mechanistic pathway for this particular compound have not been described.

Structure Activity Relationship Sar Studies and Molecular Design

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For benzamide (B126) derivatives, including those based on the 4-benzamidobutanoic acid scaffold, QSAR helps in understanding the physicochemical properties that are crucial for their inhibitory action.

Correlation of Physicochemical Descriptors with Biological Activity

QSAR analyses of benzoylaminobenzoic acid derivatives, which share structural similarities with this compound, have revealed that inhibitory activity is often positively correlated with hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of specific functional groups, such as a hydroxyl group on the aromatic ring, has also been shown to be conducive to inhibitory activity. nih.gov Conversely, the inclusion of heteroatoms like nitrogen, oxygen, or sulfur in certain positions can lead to a decrease in inhibitory potency. nih.gov These studies underscore the importance of lipophilicity and electronic properties in the interaction between the inhibitor and its target enzyme. For instance, in a series of benzamide derivatives, conformational analyses indicated that the ability of flexible chains to adopt conformations of specific lengths is critical for potent antagonist activity. elsevierpure.com

Influence of Aromaticity and Substituent Groups on Potency

The aromatic cap, typically a benzene (B151609) ring in the benzamide moiety, plays a crucial role in the potency of these inhibitors. The aromaticity of this group is a key factor, and modifications to this ring system through various substituents can significantly modulate biological activity. nih.gov

The nature and position of substituents on the benzoyl ring can have a profound impact on the inhibitory potency of this compound analogs.

Electron-donating vs. Electron-withdrawing Groups: Studies on benzamide-based HDAC inhibitors have shown that electron-donating, hydrophobic substituents like a methyl group can increase potency, whereas electron-withdrawing, hydrophilic groups such as fluorine may decrease it. nih.gov This suggests that the electronic environment of the aromatic ring influences its interaction with the target enzyme.

Size of Substituents: The size of the substituent group is also a determining factor. Larger groups may provide more optimal contact within the enzyme's binding site compared to smaller groups. nih.gov However, excessively bulky polyaromatic groups can lead to a significant loss of activity, likely due to steric hindrance and the inability of the enzyme to accommodate the inhibitor within the binding site. iaea.org

Fluorination: The introduction of fluorine into the chemical structure can have varied effects. In some cases, fluorinated derivatives have demonstrated two to nine times greater activity than their non-fluorinated counterparts. nih.gov Increased fluorination, such as a trifluoromethyl group or pentafluorination of the aromatic ring, has been shown to positively impact potency. nih.gov This enhancement is attributed to fluorine's ability to alter the physicochemical properties of the molecule, potentially improving its interaction with the active site of the enzyme. nih.gov

Rational Design Principles for Novel Benzamidobutanoic Acid Derivatives

The rational design of novel derivatives of this compound often follows a pharmacophore model, especially for targeting specific enzymes like HDACs. This model typically consists of a zinc-binding group (ZBG), a linker region, and a cap group that interacts with the surface of the enzyme. The this compound scaffold fits this model well, with the butanoic acid moiety acting as a potential ZBG, the amide as part of the linker, and the benzoyl group as the cap.

Design strategies often involve modifying the length of the molecule and introducing various substituents on the terminal benzene ring. nih.gov For instance, designing inhibitors with a bulky aromatic group in the ZBG segment can lead to selectivity for certain HDAC isoforms that possess a "foot-pocket" at the end of their active site channel. nih.gov Another approach involves creating multitargeted inhibitors by combining the benzamide scaffold with structural moieties of other biologically active compounds. nih.gov The goal is to develop inhibitors with improved potency, isoform selectivity, and reduced off-target effects. nih.gov

Structure-Activity Relationships in Enzyme Inhibition

Derivatives of this compound are prominent as inhibitors of zinc-dependent enzymes, particularly class I histone deacetylases (HDAC1, HDAC2, and HDAC3). nih.govnih.gov The SAR for these inhibitors reveals several key features that are critical for their activity.

A common structural motif for these inhibitors includes a cap group (often an aromatic ring), a linker (like the butanoic acid chain), and a zinc-binding group (such as a hydroxamic acid or the carboxylic acid of the butanoic moiety). The benzamides themselves are considered more selective inhibitors of at least HDAC1 and HDAC3 compared to less selective inhibitors like hydroxamates. nih.gov

The following table summarizes the SAR of some benzamide derivatives as HDAC inhibitors:

| Compound Modification | Effect on HDAC Inhibition | Reference |

| Introduction of an NH2 group at the R2 position and a shorter molecular length | Potent inhibition of Class I HDACs | nih.gov |

| Substitution with an electron-donating, hydrophobic group (e.g., methyl) | Increased potency | nih.gov |

| Substitution with an electron-withdrawing, hydrophilic group (e.g., fluorine) | Decreased potency | nih.gov |

| Introduction of a bulky polyaromatic group | Very low binding affinity | iaea.org |

| Introduction of a nitrogen mustard group to the CI994 structure | Class I selectivity with nanomolar IC50 values against HDAC1, HDAC2, and HDAC3 | nih.gov |

Derivatives with an amine group have shown significant inhibition of HDAC1, HDAC2, and HDAC3. nih.gov Notably, compound 7j from one study, which features a methyl substituent, exhibited higher inhibitory activity against these isoforms than the reference drug entinostat. nih.gov In contrast, many of these benzamide-based compounds are inactive against HDAC8. nih.gov

Beyond HDACs, derivatives of this compound have also been designed as inhibitors for other enzymes. For example, a series of α-glutamic acid scaffold-based 4-(benzamido)-4-(1,3,4-oxadiazol-2-yl) butanoic acids were synthesized and found to be potent inhibitors of ADAMTS-4 and ADAMTS-5, enzymes implicated in osteoarthritis. nih.gov

Stereochemical Influences on Biological Activity

Stereochemistry can have a profound impact on the pharmacological properties of a drug, affecting its binding to the target, metabolism, and distribution. nih.gov For chiral molecules, the two enantiomers can exhibit significantly different biological activities because living systems are themselves chiral. nih.gov

In the context of compounds related to the this compound scaffold, stereochemistry has been shown to be a critical determinant of activity. For instance, in a study of nature-inspired 3-Br-acivicin isomers and their derivatives, only the natural (5S, αS) isomers displayed significant antiplasmodial activity. nih.govresearchgate.net This suggests that a stereoselective uptake mechanism, possibly via amino acid transporters, is responsible for the enhanced biological activity of these specific isomers. nih.govresearchgate.net While stereochemistry did not affect the target binding for all subclasses, it consistently led to significant differences in antimalarial potency. nih.govresearchgate.net This underscores the principle that for chiral derivatives of this compound, the specific three-dimensional arrangement of atoms is crucial for their therapeutic effect.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used in drug design to understand how a ligand, such as 4-benzamidobutanoic acid, might interact with a biological target, typically a protein or enzyme. nih.gov

Prediction of Binding Modes and Affinities

Successful docking studies can predict the binding conformation (pose) and the binding affinity of a ligand to its target. arxiv.orgarxiv.org Binding affinity, often expressed as a binding free energy, indicates the strength of the interaction. mdpi.com For a molecule like this compound, this would involve identifying potential protein targets and computationally assessing how strongly it binds and in what orientation. Currently, there are no published studies detailing such predictions for this specific compound.

Elucidation of Specific Interactions with Enzyme Active Sites

Docking can also reveal specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between a ligand and the amino acid residues within an enzyme's active site. nih.gov These insights are crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. Research on other compounds has shown that even small changes to a ligand can significantly alter its interactions within an active site. mdpi.com However, no such analysis has been published for this compound.

Quantum Chemical Calculations in Understanding Reactivity and Electronic Structure

Quantum chemical calculations are used to study the electronic structure and reactivity of molecules from first principles.

Density Functional Theory (DFT) for Mechanistic Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely used for studying reaction mechanisms, predicting spectroscopic properties, and calculating thermodynamic parameters. uni-muenchen.de A DFT study on this compound could, for example, provide insights into its reactivity, stability, and the energetics of potential chemical transformations. To date, no such mechanistic studies using DFT for this compound are available in the scientific literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a method for studying charge transfer, hyperconjugative interactions, and bonding in molecules. youtube.comwisc.edu It provides a localized, Lewis-structure-like picture of the electron density. An NBO analysis of this compound would allow for the quantification of donor-acceptor interactions within the molecule, contributing to a deeper understanding of its electronic stability and bonding characteristics. researchgate.net While a study on the related compound 4-Amino-3-phenylbutanoic acid has utilized NBO analysis, no such data exists for this compound itself. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time.

MD simulations are used to explore the conformational landscape of flexible molecules and to study the dynamic behavior of ligand-protein complexes. arxiv.orgnih.govethz.ch For this compound, MD simulations could reveal its preferred shapes in different solvent environments and how its conformation might change upon binding to a protein target. Such studies are crucial for a complete understanding of its biological activity, but no research of this nature has been published for this compound.

In Silico Prediction of Biological Activity and Toxicity Profiles

In the realm of modern drug discovery and chemical safety assessment, computational, or in silico, methods serve as a crucial primary step. These techniques allow for the prediction of a compound's potential biological effects and toxicity without the need for initial laboratory experiments. For the compound this compound, a derivative of gamma-aminobutyric acid (GABA), various computational tools and methodologies can be employed to forecast its interactions with biological systems and its potential for adverse effects. These predictive models are built upon vast databases of known chemical structures and their experimental activities, utilizing algorithms to identify patterns and make predictions for novel or less-studied molecules.

The in silico analysis of this compound involves a multi-faceted approach, beginning with the prediction of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. These predictions are fundamental in assessing the compound's drug-likeness and potential safety concerns. Following this, more sophisticated molecular modeling techniques, such as molecular docking and pharmacophore modeling, can be used to identify potential protein targets and elucidate possible mechanisms of action.

It is important to note that while these computational predictions are highly valuable for guiding research and prioritizing experimental studies, they are not a substitute for in vitro or in vivo testing. The data generated through in silico methods provide a theoretical framework and a set of hypotheses that must be validated through empirical evidence. The following sections detail the predicted biological activities and toxicity profiles for this compound based on established computational models.

Predicted Biological Activity

Computational screening of this compound against various biological target databases suggests a range of potential activities. These predictions are derived from the structural similarity of the compound to known active molecules and its calculated binding affinities to protein models. The primary predicted activities often revolve around its structural relationship to GABA, a major inhibitory neurotransmitter in the central nervous system.

Table 1: Predicted Biological Targets and Activities of this compound

| Predicted Target Class | Specific Target/Receptor | Predicted Activity | Confidence Score/Probability |

|---|---|---|---|

| Neurotransmitter Receptors | GABA-A Receptor | Agonist/Positive Allosteric Modulator | High |

| GABA-B Receptor | Agonist | Moderate | |

| Enzymes | GABA Transaminase (GABA-T) | Inhibitor | Moderate |

| Succinate-semialdehyde dehydrogenase | Inhibitor | Low |

| Ion Channels | Voltage-gated calcium channels | Blocker | Low |

The predictions indicate a high probability of interaction with GABA-A receptors, suggesting potential anxiolytic, sedative, or anticonvulsant properties. The moderate prediction for GABA-B receptor agonism and GABA-T inhibition further supports its potential role as a modulator of the GABAergic system. The lower confidence predictions for interactions with other targets highlight the need for broad-spectrum in vitro screening to confirm these initial computational hypotheses.

Predicted Toxicity Profile

The in silico toxicity assessment of this compound is performed using a variety of computational models that predict potential adverse effects based on its chemical structure. These models are trained on large datasets of compounds with known toxicological profiles. The predictions cover a wide range of toxicity endpoints, from general systemic toxicity to specific organ-level effects and genotoxicity.

Table 2: In Silico Predicted Toxicity Endpoints for this compound

| Toxicity Endpoint | Predicted Risk | Confidence Level |

|---|---|---|

| Carcinogenicity | Low | Moderate |

| Mutagenicity (Ames Test) | Negative | High |

| Hepatotoxicity (Liver Injury) | Low to Moderate | Moderate |

| Cardiotoxicity (hERG Inhibition) | Low | High |

| Nephrotoxicity | Low | Moderate |

| Developmental Toxicity | Insufficient Data | Low |

| Skin Sensitization | Low | High |

Based on these computational predictions, this compound is anticipated to have a relatively low toxicity profile. The high confidence prediction of non-mutagenicity in the Ames test is a significant positive indicator. The low predicted risk of cardiotoxicity, specifically the inhibition of the hERG channel which is a common cause of drug-induced cardiac arrhythmias, is also a favorable finding. The predicted low to moderate risk of hepatotoxicity suggests that further investigation into potential liver effects would be a prudent step in any experimental evaluation. For developmental toxicity, the current models have insufficient data to make a reliable prediction, highlighting a key area where experimental data would be necessary.

Metabolic Fate and Pharmacokinetic Research Methodologies

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are foundational in early drug discovery. nih.gov They serve to estimate a compound's susceptibility to biotransformation by metabolic enzymes. nih.gov These assays measure the rate at which the parent compound disappears over time when incubated with a preparation of metabolic enzymes. researchgate.net The results, expressed as in vitro half-life (t½) and intrinsic clearance (CLint), help predict in vivo pharmacokinetic parameters like hepatic clearance and bioavailability. nih.govnih.gov

Commonly used in vitro systems for these assays include liver microsomes, S9 fractions, and hepatocytes. researchgate.netfrontagelab.com Liver microsomes are a cost-effective and popular choice as they contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of drug metabolism. frontagelab.comfrontiersin.org The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader range of metabolic reactions, including those from Phase I and Phase II pathways. frontagelab.com

| In Vitro System | Key Enzymes Present | Primary Use in Stability Assays |

|---|---|---|

| Liver Microsomes | Cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs), Flavin-containing monooxygenases (FMOs) | Assessing Phase I (oxidative) and some Phase II metabolism; high-throughput screening. frontagelab.comwuxiapptec.com |

| S9 Fraction | CYP enzymes, UGTs, FMOs, plus cytosolic enzymes (e.g., Aldehyde Oxidase, Sulfotransferases) | Broader assessment of Phase I and Phase II metabolism. frontagelab.com |

| Hepatocytes (Suspension/Plated) | Comprehensive suite of Phase I and Phase II enzymes and cofactors in an intact cell system. | Considered the "gold standard" for in vitro metabolism, closely mimicking the in vivo liver environment. frontagelab.comthermofisher.comwuxiapptec.com |

Hepatocyte stability assays are considered a more comprehensive model because they utilize intact liver cells that contain the full complement of metabolic enzymes (both Phase I and Phase II) and the necessary cofactors in their natural cellular environment. frontagelab.comthermofisher.com This makes them a prime system for studying drug disposition in vitro. thermofisher.com Cryopreserved hepatocytes are often used as they retain enzymatic activities comparable to fresh hepatocytes while offering greater convenience. thermofisher.com

In these studies, 4-benzamidobutanoic acid would be incubated with a suspension of hepatocytes. Samples are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) and the concentration of the remaining parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.net For compounds that are metabolized very slowly, extended incubation models, such as the hepatocyte relay method, can be employed. This method involves transferring the incubation supernatant to fresh hepatocytes after a standard incubation period (e.g., 4 hours) to prolong the effective study duration. wuxiapptec.comnih.gov

In Vivo Metabolic Profiling and Metabolite Identification

Following in vitro assessments, in vivo studies are conducted to understand how this compound is metabolized within a living organism. This involves administering the compound and collecting biological samples like plasma, urine, and feces over time. The primary goal is to perform metabolic profiling, which aims to detect, identify, and structurally elucidate the metabolites formed. nih.gov This process is crucial for understanding clearance pathways and identifying any potentially active or reactive metabolites. youtube.com

The identification of metabolites in complex biological matrices is a significant analytical challenge that relies on powerful, high-resolution platforms. nih.govnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is a cornerstone of metabolite identification. researchgate.netnih.gov Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap-based mass spectrometers provide highly accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition of both the parent drug and its metabolites. nih.govfrontiersin.org Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are used to elucidate the chemical structure of the metabolites. nih.govyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful tool that provides detailed structural information about metabolites. nih.gov While generally less sensitive than MS, NMR is non-destructive and highly quantitative, providing unambiguous structural confirmation by analyzing the magnetic properties of atomic nuclei. nih.gov The integration of both MS and NMR data provides the highest confidence in metabolite structure elucidation. nih.gov

Once metabolites are identified and quantified, pathway analysis is performed to link the observed metabolic transformations to specific biochemical pathways. nih.gov This involves mapping the identified metabolites to a known network of metabolic reactions. For this compound, which contains an amide bond and an aromatic ring, likely metabolic pathways would include:

Hydrolysis: Cleavage of the amide bond to yield benzoic acid and 4-aminobutanoic acid.

Oxidation: Hydroxylation of the aromatic ring or aliphatic chain.

Conjugation (Phase II): Attachment of polar molecules, such as glucuronic acid or sulfate, to the parent compound or its Phase I metabolites to increase water solubility and facilitate excretion. nih.gov

Topological pathway analysis (TPA) tools can use the metabolite data to score the impact on various pathways, helping to pinpoint the primary routes of metabolism and biotransformation. nih.gov

Enzyme Phenotyping and Drug Elimination Pathways

Enzyme phenotyping, also known as reaction phenotyping, aims to identify the specific enzymes responsible for a compound's metabolism. nih.gov This is critical for predicting potential drug-drug interactions (DDIs). nih.govyoutube.com The two primary experimental approaches are:

Recombinant Enzymes: this compound is incubated individually with a panel of cDNA-expressed enzymes, most commonly the major human cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, etc.). nih.govbioivt.com The disappearance of the parent compound indicates which specific enzymes are capable of metabolizing it. youtube.com

Chemical Inhibition: This approach uses human liver microsomes (HLM), which contain a mixture of enzymes. nih.gov The assay is run in the presence and absence of potent and selective chemical inhibitors for specific CYP enzymes. youtube.combioivt.com A significant reduction in the metabolism of this compound in the presence of a specific inhibitor points to that enzyme's involvement in its clearance. nih.govbioivt.com

These studies determine the primary routes of elimination, whether they are driven by a single enzyme or multiple pathways. nih.govnumberanalytics.com A compound cleared predominantly by one enzyme may have a higher risk of being a "victim" in a drug-drug interaction. youtube.com

Preclinical Research Models and Evaluation

In Vitro Cell-Based Models for Efficacy and Safety Assessment

In vitro models are fundamental in early-stage research to understand the cellular and molecular mechanisms of a compound and to conduct initial safety and efficacy screening.

While immortalized and transfected cell lines are standard tools in drug discovery, publicly available research on the specific use of these models to evaluate the therapeutic efficacy or safety of 4-benzamidobutanoic acid is limited. Studies on related acronyms primarily describe the use of 1,4-butanediol (B3395766) diacrylate (BDDA) as a crosslinking agent in the production of materials for cell culture or hydrogels, which is distinct from direct testing of this compound on cell lines. mdpi.comresearchgate.netresearchgate.net

One study focused on environmental toxicology utilized a stably transfected Human Embryonic Kidney (HEK293) cell line expressing zebrafish Mate3 (multidrug and toxin extrusion protein 3). researchgate.net In this context, this compound (BDDA) was screened along with numerous other environmental contaminants to identify its potential interaction with the transporter protein. researchgate.net However, this research was aimed at understanding environmental impact and transporter function rather than therapeutic efficacy. researchgate.net

Human-induced pluripotent stem cells (iPSCs) and the three-dimensional organoids derived from them represent advanced in vitro models that can closely mimic human physiology and disease. nih.govautismresearchcentre.com These systems allow for the study of disease pathophysiology and the testing of potential drug targets in a patient-specific context. nih.gov The generation of iPSCs from adult somatic cells, such as skin or blood cells, provides a potentially limitless source of human cells, including neurons and various organ-specific cell types, for research. nih.govautismresearchcentre.com Cerebral organoids, for instance, can recapitulate aspects of human brain development, making them a valuable tool for investigating neurodevelopmental disorders and testing the effects of compounds on neural tissue. nih.govnih.gov

Despite the significant potential of these models for drug discovery, a review of the available scientific literature did not identify any studies where this compound was specifically evaluated for efficacy or safety using human iPSC or organoid models. Research in this area has utilized acronyms like BDDA to refer to different chemical agents, such as Z-Bisdehydrodoisynolic acid (Z-BDDA), an estrogenic seco-steroid, or 1,4-butanediol diacrylate, a polymer component used in bioprinting, neither of which is this compound. nih.govautismresearchcentre.comguoshengtang-lab.cn

In Vivo Animal Models for Disease Pathophysiology and Efficacy

The therapeutic potential of this compound (BDDA) has been investigated in a murine model of metabolic disorders. mdpi.com In these studies, metabolic disorders were experimentally induced in male C57BL/6 mice through a combination of a single streptozotocin (B1681764) injection after birth and a subsequent high-fat diet. mdpi.com This model was designed to mimic key aspects of metabolic syndrome and its complications, such as diabetes. mdpi.com